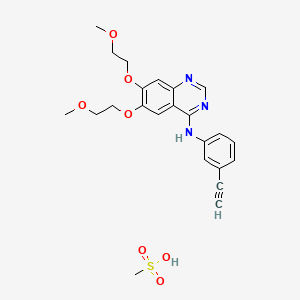

Erlotinib mesylate

概要

説明

Erlotinib is an EGFR tyrosine kinase inhibitor used to treat certain small cell lung cancers or advanced metastatic pancreatic cancers . It is typically marketed under the trade name Tarceva . Erlotinib binds to the epidermal growth factor receptor (EGFR) tyrosine kinase in a reversible fashion at the adenosine triphosphate (ATP) binding site of the receptor .

Synthesis Analysis

Erlotinib was obtained after the reaction of 4-chloro-6,7-bis(methoxyethoxy)quinazolinone with 3-aminophenylacetylene . The target compounds were obtained via the click reaction of erlotinib with different azido compounds .

Molecular Structure Analysis

Erlotinib is a small molecule with the chemical formula C22H23N3O4 . It is an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase .

Chemical Reactions Analysis

Erlotinib inhibits the intracellular phosphorylation of tyrosine kinase associated with the epidermal growth factor receptor (EGFR) . A delay between erlotinib pharmacokinetics and cell killing was described by a transit compartment model, and the effect potency, by an Emax function of erlotinib concentration .

Physical And Chemical Properties Analysis

Erlotinib, a non-small cell lung cancer BCS class II drug, was found to occur as two polymorphs and two hydrates depending on the crystallization conditions . The monohydrate (form III), which has been reported in patents and publications, is the preferred crystalline phase from solution crystallization .

科学的研究の応用

1. Analytical Method Development

Erlotinib mesylate's analysis in biological samples, particularly mice plasma, has been improved through the development of sensitive and rapid ultrahigh performance liquid chromatography methods. This advancement aids in evaluating the drug's pharmacokinetics and therapeutic monitoring in research settings (Demir & Degim, 2018).

2. Combination Treatments in Cancer

Studies have explored the use of erlotinib in combination with other drugs for treating various cancers. For instance, its combination with bevacizumab has been investigated to assess its impact on progression-free survival in non-small cell lung cancer (NSCLC), although no significant improvement was found compared to erlotinib alone (Stinchcombe et al., 2019).

3. Nanoparticle Delivery Systems

Recent advancements have been made in developing nanoparticle-based delivery systems for erlotinib. These systems aim to enhance the drug's efficacy and safety profile, especially in NSCLC therapy. One example is the creation of an injectable thermosensitive hydrogel containing erlotinib-loaded nanoparticles for localized drug delivery, showing promising results in mice models (Zhou et al., 2020).

4. Pharmacogenomics

Erlotinib's effectiveness and side effects can vary significantly among individuals due to genetic differences. Studies have been conducted to identify polymorphic variants associated with drug-related skin toxicity in NSCLC patients, providing insights for personalized medicine approaches (Arbitrio et al., 2015).

5. Drug Resistance Mechanisms

Research on erlotinib has extended to understanding the mechanisms of drug resistance, especially in chemotherapy. For example, studies have focused on gene expression profiling associated with erlotinib resistance in pancreatic adenocarcinoma, offering potential strategies to overcome resistance and improve treatment outcomes (Caba et al., 2016).

Safety And Hazards

特性

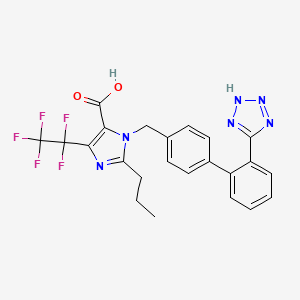

IUPAC Name |

N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O4.CH4O3S/c1-4-16-6-5-7-17(12-16)25-22-18-13-20(28-10-8-26-2)21(29-11-9-27-3)14-19(18)23-15-24-22;1-5(2,3)4/h1,5-7,12-15H,8-11H2,2-3H3,(H,23,24,25);1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCBNMUVSOAYYIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Erlotinib mesylate | |

CAS RN |

248594-19-6 | |

| Record name | Erlotinib mesylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=248594-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

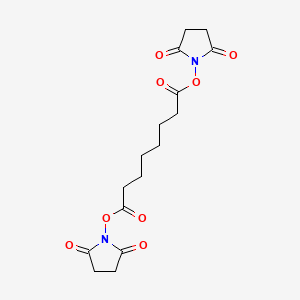

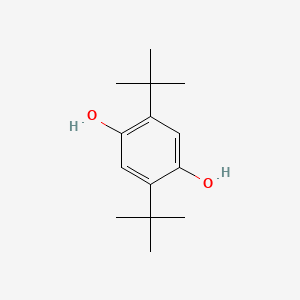

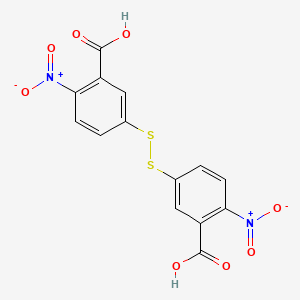

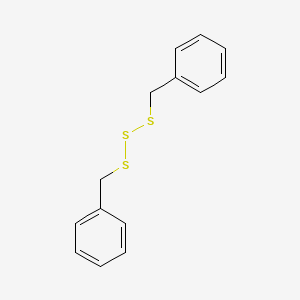

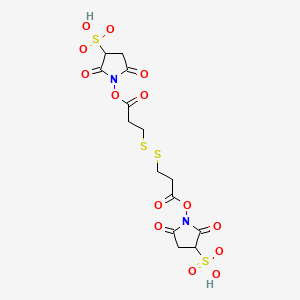

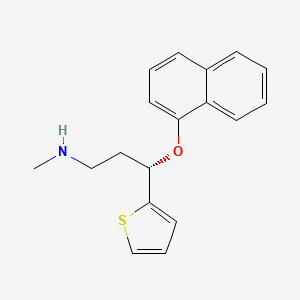

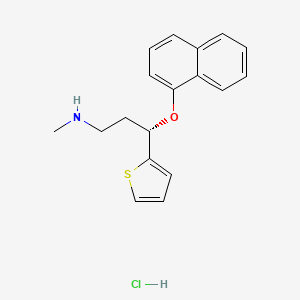

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-bromo-2-{(Z)-[3-(4-chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B1670976.png)

![2-(3,4-dichlorophenyl)-N-[(1R,2R)-5-methoxy-2-pyrrolidin-1-yl-1,2,3,4-tetrahydronaphthalen-1-yl]-N-methylacetamide](/img/structure/B1670993.png)